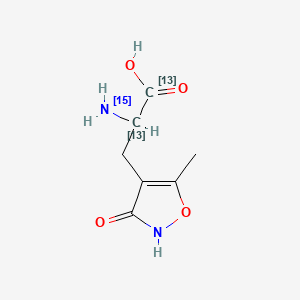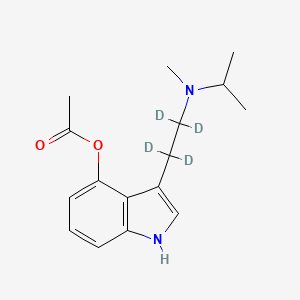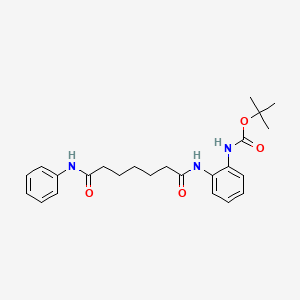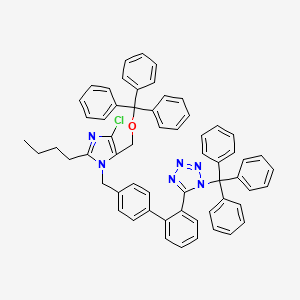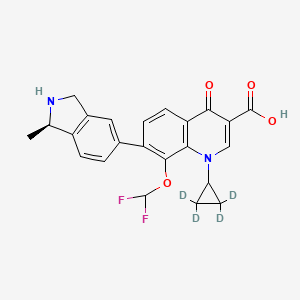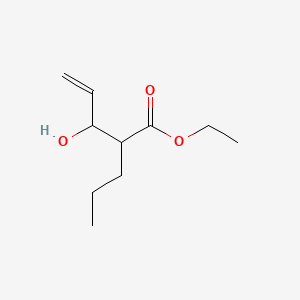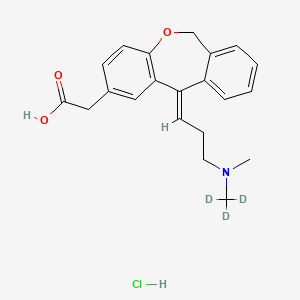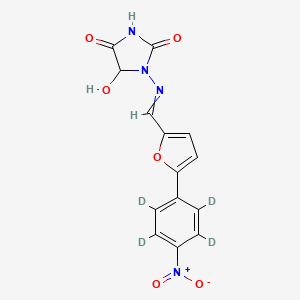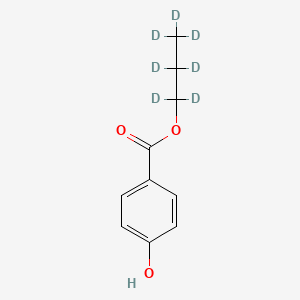
N'-Methyl-4-nitrophenylene-1,2-diamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is a deuterium-labeled compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, as well as in quality control processes.
Mecanismo De Acción
The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows researchers to track its behavior in biological systems. This can help identify the molecular targets and pathways involved in its effects, providing valuable insights into its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N1-Methyl-4-nitro-1,2-benzenediamine-d3
- N1-Methyl-4-nitro-o-phenylenediamine-d3
- 2-Methylamino-5-nitroaniline-d3
Uniqueness
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is unique due to its specific deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research .
Propiedades
Número CAS |
1246816-48-7 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
170.186 |
Nombre IUPAC |
4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
Clave InChI |
MNIKERWISBANET-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Sinónimos |
N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; 2-Methylamino-5-nitroaniline; N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


